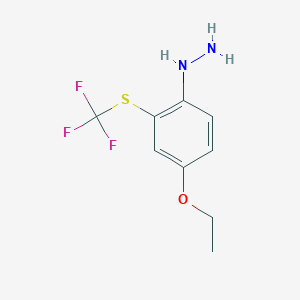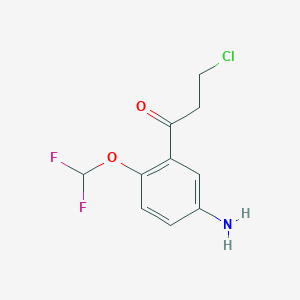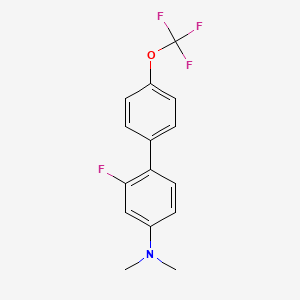
(2-Fluoro-4'-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine is an organic compound that features a biphenyl core substituted with fluorine and trifluoromethoxy groups, along with a dimethylamine functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine typically involves multiple steps, starting from commercially available precursors One common route involves the formation of the biphenyl core through a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative and a halogenated biphenyl compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the amine group or other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions ortho or para to the fluorine and trifluoromethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
科学研究应用
Chemistry
In chemistry, (2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug discovery. Its structural features may contribute to binding affinity and specificity for certain biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, (2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine is used in the production of advanced materials, including liquid crystals and polymers. Its unique properties can enhance the performance of these materials in various applications, such as display technologies and high-performance coatings .
作用机制
The mechanism of action of (2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall pharmacokinetic profile .
相似化合物的比较
Similar Compounds
Similar compounds include other biphenyl derivatives with various substituents, such as:
- 2-Fluoro-4-biphenylboronic acid
- 4-Trifluoromethoxyphenylboronic acid
- 2-Fluorobiphenyl-4-boronic acid
Uniqueness
What sets (2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine apart is the combination of its substituents, which confer unique chemical and physical properties. The presence of both fluorine and trifluoromethoxy groups can enhance its reactivity and stability, while the dimethylamine group provides additional functionality for further chemical modifications.
属性
分子式 |
C15H13F4NO |
|---|---|
分子量 |
299.26 g/mol |
IUPAC 名称 |
3-fluoro-N,N-dimethyl-4-[4-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H13F4NO/c1-20(2)11-5-8-13(14(16)9-11)10-3-6-12(7-4-10)21-15(17,18)19/h3-9H,1-2H3 |
InChI 键 |
QURWUFZHNDNPGH-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC(=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


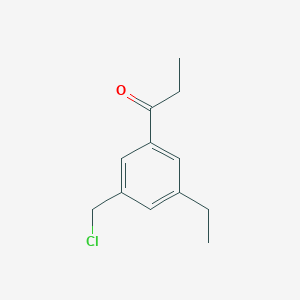
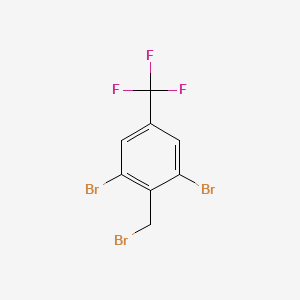
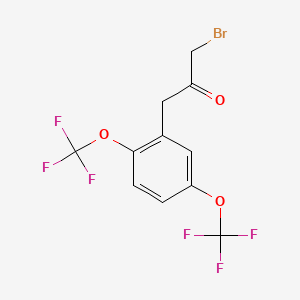
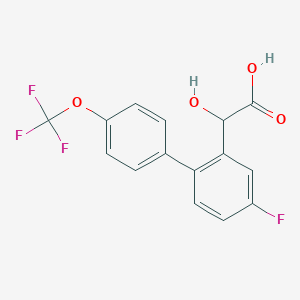
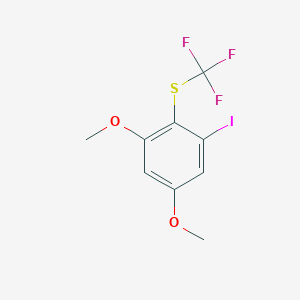
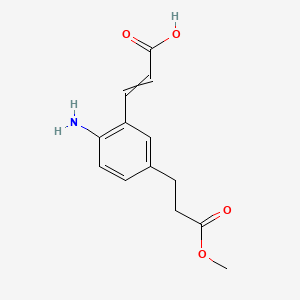
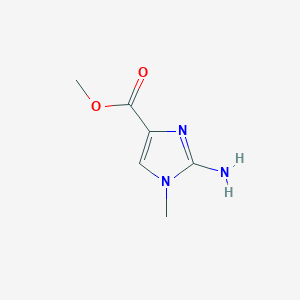

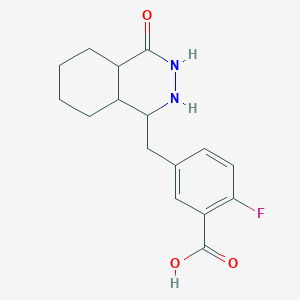
![(10R,13S)-10,13-dimethyl-3-oxidanyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14060887.png)

